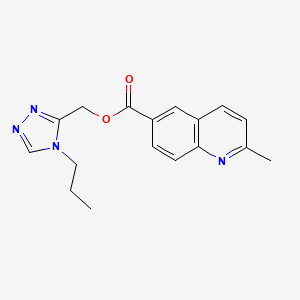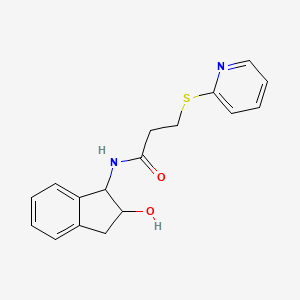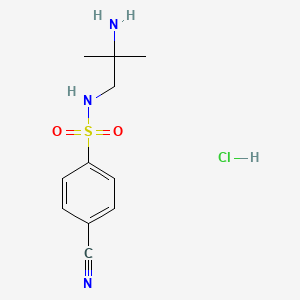
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as PTMQ and has been found to have a wide range of applications in the field of biochemistry and pharmacology.
作用机制
The mechanism of action of PTMQ is not fully understood, but it is believed to involve the inhibition of certain enzymes and metabolic pathways. Studies have shown that PTMQ can inhibit the activity of enzymes such as DNA topoisomerase and dihydrofolate reductase, which are essential for the growth and replication of cancer cells. PTMQ has also been shown to disrupt the mitochondrial membrane potential, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
PTMQ has been found to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which may contribute to its anticancer activity. PTMQ has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases. Studies have also demonstrated that PTMQ can inhibit the growth of biofilms, which are a major cause of antibiotic resistance.
实验室实验的优点和局限性
One of the main advantages of PTMQ for lab experiments is its broad spectrum of activity against a range of pathogens. This makes it a useful tool for studying the mechanisms of antimicrobial and antifungal agents. However, one limitation of PTMQ is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several potential future directions for research on PTMQ. One area of interest is the development of new drugs based on the structure of PTMQ. Another potential direction is the study of the mechanism of action of PTMQ, which could lead to the discovery of new targets for cancer therapy. Additionally, further research is needed to fully understand the toxicity of PTMQ and its potential side effects.
合成方法
The synthesis of PTMQ is a multi-step process that involves the reaction of 2-methylquinoline-6-carboxylic acid with propylamine and sodium hydroxide to form the propyl ester of the acid. This ester is then reacted with 1,2,4-triazole-3-methanol in the presence of acetic acid to produce PTMQ. The purity of the compound can be improved through recrystallization from ethanol.
科学研究应用
PTMQ has been extensively studied for its potential applications in the field of biochemistry and pharmacology. It has been found to have antimicrobial, antifungal, and antiparasitic properties, making it a potential candidate for the development of new drugs. PTMQ has also been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo.
属性
IUPAC Name |
(4-propyl-1,2,4-triazol-3-yl)methyl 2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-3-8-21-11-18-20-16(21)10-23-17(22)14-6-7-15-13(9-14)5-4-12(2)19-15/h4-7,9,11H,3,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLAUGQITHIPNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1COC(=O)C2=CC3=C(C=C2)N=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[[3-(2-Methyl-1,3-thiazol-4-yl)benzoyl]amino]propanoic acid](/img/structure/B7640146.png)
![1-(2-Chlorophenyl)-3-[methyl([1,2,4]triazolo[4,3-a]pyrazin-8-yl)amino]pyrrolidin-2-one](/img/structure/B7640148.png)
![2-[(1-Benzylpyrazole-4-carbonyl)-cyclopropylamino]acetic acid](/img/structure/B7640155.png)

![2-[Cyclobutanecarbonyl(cyclohexyl)amino]acetic acid](/img/structure/B7640173.png)
![2-[[2-(Furan-2-yl)cyclopropanecarbonyl]amino]-2-phenylacetic acid](/img/structure/B7640176.png)
![2-[[2-(3-Chlorophenyl)cyclopropanecarbonyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7640182.png)
![N-[2-(cycloheptylamino)ethyl]-2-(1,2,4-triazol-1-ylmethyl)benzamide;hydrochloride](/img/structure/B7640183.png)

![3-[[2-(4-Fluorophenyl)acetyl]amino]-2-methyl-3-phenylpropanoic acid](/img/structure/B7640197.png)
![3-[Methyl-[[2-(oxolan-2-yl)-1,3-thiazol-4-yl]methyl]amino]phenol](/img/structure/B7640210.png)
![[3-Oxo-3-(propan-2-ylamino)propyl] 2-methylquinoline-6-carboxylate](/img/structure/B7640226.png)
![1-Amino-1-[[[ethyl(methyl)sulfamoyl]amino]methyl]cyclohexane;hydrochloride](/img/structure/B7640227.png)